molecular formula C23H26N4O3S2 B2451166 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393567-51-6

4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2451166
CAS No.: 393567-51-6
M. Wt: 470.61
InChI Key: STVUHGYAFCKJQV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-5-30-18-12-10-17(11-13-18)24-19(28)14-31-22-27-26-21(32-22)25-20(29)15-6-8-16(9-7-15)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVUHGYAFCKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The subsequent steps involve the introduction of the ethoxyanilino and benzamide groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYield/OutcomeSource
Sulfoxide formationH₂O₂ (30%) in acetic acid, 0–5°C, 4–6 hrsCorresponding sulfoxide derivative~60–75%
Sulfone formationKMnO₄ (0.1 M) in H₂O/acetone, 25°C, 12 hrsSulfone analog~85% (isolated)

Mechanistic Insight :
The sulfanyl group acts as an electron-rich center, facilitating electrophilic oxidation. Sulfoxide formation proceeds via a two-electron transfer, while sulfone synthesis requires prolonged exposure to strong oxidizers .

Reduction Reactions

The carbamoyl and benzamide groups are susceptible to reduction under specific conditions:

Reaction TypeReagents/ConditionsProductNotesSource
Amide reductionLiAlH₄ (2 eq) in dry THF, reflux, 8 hrsPrimary amine derivativeRequires anhydrous conditions
Thiadiazole ring reductionH₂ (1 atm), Pd/C (10%), EtOH, 25°CPartially saturated thiadiazolineLow yield (~30%)

Key Observation :
LiAlH₄ selectively reduces the amide carbonyl to a methylene group without affecting the thiadiazole ring . Catalytic hydrogenation of the thiadiazole is challenging due to aromatic stabilization .

Substitution Reactions

The thiadiazole ring and sulfanyl group participate in nucleophilic substitutions:

Thiadiazole Ring Substitution

The C-2 position of the thiadiazole undergoes displacement with amines or thiols:

NucleophileConditionsProductYieldSource
EthylamineDMF, K₂CO₃, 80°C, 24 hrsN-ethyl substituted thiadiazole~50%
ThiophenolEtOH, NaOH (1 M), 60°C, 12 hrsThioether-linked derivative~65%

Sulfanyl Group Displacement

The -SCH₂- moiety is replaced by nucleophiles under basic conditions:

ReagentConditionsProductOutcome
NaOMeMeOH, 70°C, 6 hrsMethoxy analogPartial conversion (~40%)
NH₃ (g)Sealed tube, EtOH, 100°C, 48 hrsAmino-substituted derivativeTrace amounts

Limitation : Steric hindrance from the tert-butyl and ethoxyphenyl groups reduces substitution efficiency at the sulfanyl site.

Hydrolysis Reactions

The carbamoyl and benzamide groups hydrolyze under acidic or basic conditions:

ConditionsReactionProductNotes
6 M HCl, reflux, 12 hrsCarbamoyl hydrolysisFree amine (4-ethoxyaniline derivative)Quantitative
NaOH (2 M), EtOH/H₂O, 80°C, 6 hrsBenzamide hydrolysisCarboxylic acidDegradation of thiadiazole observed

Critical Note : Strong alkaline hydrolysis destabilizes the thiadiazole ring, leading to ring-opening byproducts.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the sulfanyl group, yielding:

  • 4-tert-butylbenzoic acid (from benzamide hydrolysis)

  • 5-mercapto-1,3,4-thiadiazole intermediate

Proposed Pathway :
Homolytic cleavage of the C–S bond generates thiyl radicals, which recombine or abstract hydrogen .

Comparative Reactivity Table

Functional GroupReactivityPreferred Reactions
Thiadiazole ringModerateNucleophilic substitution, reduction
Sulfanyl (-S-)HighOxidation, radical reactions
BenzamideLowHydrolysis (requires harsh conditions)
tert-ButylInertNo direct participation

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing thiadiazole moieties have been investigated for their anticancer properties. For instance, derivatives of thiadiazole have shown promise as RET kinase inhibitors, which are critical in certain cancers. The presence of the benzamide group enhances the binding affinity to target proteins involved in tumor growth .
    • A study highlighted that similar benzamide derivatives exhibited moderate to high potency against RET kinase activity, indicating potential for further development as cancer therapeutics .
  • Antiviral Properties :
    • Thiadiazole derivatives have been noted for their antiviral activities. For example, certain compounds with similar structures demonstrated significant efficacy against viruses such as Dengue and Tobacco Mosaic Virus (TMV), suggesting that 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may possess similar properties .
  • Structure-Activity Relationship Studies :
    • Research on structure-activity relationships (SAR) has shown that modifications to the thiadiazole and benzamide components can lead to enhanced biological activities. This indicates that systematic variations in the molecular structure of this compound could yield compounds with improved therapeutic profiles .

Agricultural Applications

  • Pesticidal Activity :
    • Compounds with thiadiazole structures have been explored for their potential as agricultural pesticides. Their ability to inhibit specific biological pathways in pests makes them suitable candidates for developing environmentally friendly pest control agents .
  • Plant Growth Regulators :
    • Some derivatives of benzamides have been studied for their effects on plant growth and development. The incorporation of the thiadiazole ring may enhance these effects, making this compound a candidate for further research in agrochemical applications .

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its functional groups can participate in various polymerization reactions, leading to materials with tailored properties for specific applications .
  • Nanotechnology :
    • Research into nanomaterials has identified thiadiazole-containing compounds as potential candidates for creating nanostructures with specific electronic or optical properties. The integration of such compounds into nanotechnology could lead to advancements in sensors or drug delivery systems .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring , which is known for its ability to interact with various biological targets. The presence of the tert-butyl and ethoxyphenyl groups enhances its lipophilicity and may influence its biological activity.

Biological Activities

Thiadiazole derivatives, including the compound , have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells with varying IC50 values ranging from 1.7 µM to over 20 µM depending on structural modifications .
    • A specific study reported that a related thiadiazole compound exhibited IC50 values of 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong antiproliferative effects .
  • Mechanism of Action :
    • The mechanism by which thiadiazoles exert their effects often involves the disruption of cellular processes through interaction with specific proteins or enzymes. The mesoionic nature of these compounds allows them to cross cell membranes effectively and engage with intracellular targets .
    • Thiadiazoles can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death .
  • Antimicrobial Properties :
    • Some studies indicate that thiadiazole derivatives possess antimicrobial properties against bacteria and fungi, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. The results indicated that structural variations significantly affected their potency, with some compounds demonstrating IC50 values as low as 0.794 µM against breast cancer cells .
  • Cytotoxicity Evaluation : In vitro studies using the MTT assay revealed that certain thiadiazole compounds not only inhibited cancer cell proliferation but also exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected thiadiazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)Target Cell Line
Compound AAnticancer1.7Pancreatic Cancer
Compound BAnticancer0.794Breast Cancer
Compound CAntimicrobialNot SpecifiedVarious Bacteria

Q & A

Q. What are the optimized synthetic routes for 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions impact yield?

The synthesis involves multi-step reactions, including:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with CS₂ in ethanol .
  • Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetic acid derivatives, requiring polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C .
  • Amide coupling : Use of coupling agents like EDCI/HOBt for attaching the benzamide moiety . Yield optimization requires precise control of reaction time, solvent purity, and intermediate purification via column chromatography .

Table 1 : Typical Yields for Key Steps

StepYield RangeKey Variables
Thiadiazole formation60–75%Reflux time (4–6 hrs)
Sulfanyl substitution50–65%Solvent (DMF vs. THF)
Amide coupling70–85%Coupling agent efficiency

Q. How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 513.18) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide, carbamate) . Discrepancies in NOESY or COSY data (e.g., overlapping signals) are resolved using 2D NMR or computational modeling (DFT) .

Q. What are the solubility and stability profiles of the compound under various experimental conditions?

  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) and DMF .
  • Stability : Degrades in acidic conditions (pH <3) via hydrolysis of the thiadiazole ring. Store at –20°C in inert atmospheres . Formulation strategies include co-solvent systems (e.g., PEG-400) or nanoparticle encapsulation for in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. trifluoromethyl groups) influence biological activity in SAR studies?

  • The tert-butyl group enhances lipophilicity, improving membrane permeability in anticancer assays (IC₅₀ reduction by 40% vs. unsubstituted analogs) .
  • Substitution with electron-withdrawing groups (e.g., CF₃) increases enzyme-binding affinity (e.g., COX-2 inhibition by 2.5-fold) but reduces solubility . Table 2 : SAR Trends for Analogues
SubstituentTarget ActivityΔ Potency vs. Parent
4-tert-butylAnticancer (HeLa cells)+35%
4-CF₃COX-2 inhibition+150%
4-OCH₃Solubility+200%

Q. What mechanistic insights explain contradictory bioactivity data in antimicrobial vs. anticancer assays?

  • Antimicrobial activity : Linked to sulfanyl-thiadiazole interactions with bacterial membrane proteins (e.g., penicillin-binding proteins) .
  • Anticancer activity : Mediated by ROS generation via thiadiazole redox cycling, validated by N-acetylcysteine (NAC) rescue experiments . Contradictions arise from assay-specific conditions (e.g., aerobic vs. hypoxic environments altering ROS efficacy) .

Q. How can computational methods predict binding modes with biological targets, and what validation is required?

  • Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The benzamide group forms hydrogen bonds with Lys745 .
  • MD simulations : Confirm stability of ligand-receptor complexes over 100 ns trajectories . Validate predictions with mutagenesis (e.g., Lys745Ala reduces binding by 80%) and SPR assays .

Q. What strategies resolve low reproducibility in synthetic yields across labs?

  • Standardized protocols : Pre-dry solvents (Molecular Sieves 3Å) and use fresh CS₂ for thiadiazole synthesis .
  • Quality control : Monitor intermediates via TLC (Rf = 0.4 in EtOAc/hexane 3:7) . Inter-lab validation reduces yield variance from ±25% to ±10% .

Methodological Guidelines

  • For spectral contradictions : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography for unambiguous assignment .
  • For bioactivity optimization : Use fragment-based drug design (FBDD) to balance lipophilicity (cLogP 2–4) and solubility .

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